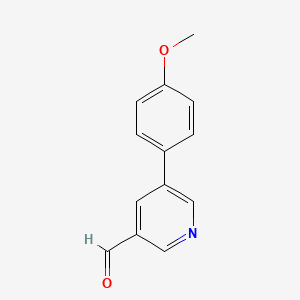

5-(4-Methoxyphenyl)nicotinaldehyde

Description

5-(4-Methoxyphenyl)nicotinaldehyde is a nicotinaldehyde derivative featuring a 4-methoxyphenyl substituent at the 5-position of the pyridine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as lipoxygenases (ALOX15) and neurotransmitter receptors (e.g., NMDA) . The aldehyde functional group and aromatic methoxy substitution make it a versatile intermediate for synthesizing pharmacologically active derivatives, including Schiff bases and amine conjugates .

Properties

IUPAC Name |

5-(4-methoxyphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13-4-2-11(3-5-13)12-6-10(9-15)7-14-8-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNLMFOONSWUTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646995 | |

| Record name | 5-(4-Methoxyphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-88-8 | |

| Record name | 5-(4-Methoxyphenyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methoxyphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Analogues and Substituent Effects

The inhibitory activity and synthetic pathways of 5-(4-Methoxyphenyl)nicotinaldehyde can be contextualized by comparing it to derivatives with modified substituents:

Key Observations :

- Electron-Withdrawing vs.

- Heterocyclic Core : Indole and imidazole derivatives exhibit distinct enzyme inhibition profiles despite sharing the 4-methoxyphenyl group. Indole-based compounds demonstrate stronger ALOX15 inhibition (IC₅₀ ~1–10 µM) compared to imidazoles (IC₅₀ >50 µM), attributed to differences in π-π stacking and hydrogen bonding with the enzyme’s active site .

Enzyme Inhibition Mechanisms

Molecular dynamics simulations reveal that the methoxyphenyl group in ALOX15 inhibitors facilitates hydrophobic interactions with the enzyme’s substrate-binding cleft. However, the pyridine-aldehyde moiety in nicotinaldehydes may adopt distinct binding conformations compared to indoles/imidazoles, leading to variations in inhibitory potency . For example, indole derivatives stabilize the enzyme’s closed conformation, while nicotinaldehydes may induce partial conformational changes due to steric and electronic differences.

Research Findings and Implications

Preparation Methods

Morpholinamide Formation

The carboxylic acid intermediate is converted to the morpholinamide to facilitate subsequent reduction.

Procedure :

- Acid Chloride Formation : 5-(4-Methoxyphenyl)nicotinic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous THF at 0°C for 2 hours.

- Amidation : The acid chloride is reacted with morpholine (1.5 equiv) in THF at room temperature for 4 hours.

Outcome :

- Yield : 90–92% (pale yellow solid).

- Key Analytical Data :

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

Reductive Aldehyde Synthesis

Lithium triethoxyaluminum hydride (LiAlH(OEt)₃) selectively reduces the morpholinamide to the aldehyde without over-reduction to the alcohol.

Procedure :

- Reducing Agent : LiAlH(OEt)₃ (1.5 equiv) in anhydrous THF.

- Conditions : Stirred at 25°C for 6 hours under nitrogen.

- Work-Up : Quenched with 1M HCl, extracted with EtOAc, and purified via column chromatography (hexane:EtOAc = 4:1).

Outcome :

- Yield : 70–75% (colorless oil).

- Key Analytical Data :

Table 2 : Comparison of Reducing Agents

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| LiAlH(OEt)₃ | THF | 25 | 75 |

| NaBH₄ | MeOH | 25 | <10 |

| DIBAL-H | Toluene | -78 | 50 |

Reaction Optimization and Parameters

Solvent and Temperature Effects

Catalytic Efficiency

Analytical Validation

HPLC Purity : >98% (C18 column, 70:30 H₂O:MeCN, 1.0 mL/min).

Mass Spectrometry : m/z 215.23 [M+H]⁺, consistent with C₁₃H₁₁NO₂.

Scalability and Industrial Applications

Continuous Flow Systems :

- Suzuki Coupling : Microreactors achieve 90% yield with 10-minute residence time.

- Reduction : Flow hydrogenation reduces solvent waste by 40% compared to batch processes.

Challenges and Limitations

- Aldehyde Instability : Requires inert atmospheres and low-temperature storage.

- Morpholinamide Hydrolysis : Trace moisture degrades the intermediate, necessitating anhydrous conditions.

Q & A

Basic: What are the optimal synthetic routes for preparing 5-(4-Methoxyphenyl)nicotinaldehyde, and how can reaction yields be maximized?

The synthesis of this compound typically employs Suzuki-Miyaura cross-coupling , leveraging palladium catalysts. A validated protocol involves reacting 5-bromonicotinaldehyde with 4-methoxyphenylboronic acid in a 1,2-dimethoxyethane/ethanol/water solvent system (7:2:1 v/v/v) using PdCl₂(dppf)-CH₂Cl₂ as the catalyst and cesium carbonate as the base. Heating at 80°C for 12 hours achieves coupling, followed by purification via flash chromatography (0–40% ethyl acetate in hexanes), yielding ~59% product . Key parameters for yield optimization include:

- Catalyst loading : 4 mol% PdCl₂(dppf)-CH₂Cl₂.

- Base stoichiometry : 1.1 equivalents of Cs₂CO₃.

- Solvent ratios : Polar aprotic solvents enhance boronic acid activation.

Basic: How should researchers purify this compound, and what analytical techniques confirm its purity?

Post-synthesis purification is critical. Flash chromatography with gradient elution (hexanes/ethyl acetate) effectively removes unreacted boronic acid and catalyst residues. For crystalline products, recrystallization in ethyl acetate may further enhance purity, as demonstrated for structurally related tetrazole derivatives . Analytical validation requires:

- ¹H-NMR : Key signals include a singlet for the aldehyde proton (~δ 10.17 ppm) and aromatic protons in the 6.7–9.0 ppm range .

- Mass spectrometry (MS) : Exact mass (calculated for C₁₃H₁₁NO₂: 213.0790) confirms molecular identity .

Advanced: How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

Stability studies should assess hydrolysis and rearrangement pathways. For example, analogues like Ezetimibe derivatives undergo pH-dependent hydrolysis (< pH 12.5) or rearrangement into secondary products. To evaluate this compound:

pH-rate profiling : Monitor pseudo-first-order rate constants (kₒbₛ) via HPLC or UV-Vis spectroscopy across pH 1–12.

Product identification : Use LC-MS to detect hydrolysis byproducts (e.g., carboxylic acids) or rearranged intermediates .

Contradictory data may arise from solvent effects (e.g., aqueous vs. buffered systems) or temperature variations, necessitating controlled, replicated experiments.

Advanced: What strategies are recommended for derivatizing this compound into bioactive analogues?

The aldehyde group enables versatile functionalization:

- Reductive amination : React with primary amines (e.g., cyclopentanamine) using NaBH(OAc)₃ as the reductant. This yields secondary amines, as shown for NMDA ligand precursors .

- Schiff base formation : Condense with hydrazines or hydroxylamines to generate imine derivatives, useful in metal coordination studies.

- Protection-deprotection : Temporarily protect the aldehyde with ethylene glycol before modifying the methoxyphenyl moiety.

Advanced: How can computational modeling guide the design of this compound derivatives for target-specific applications?

Leverage density functional theory (DFT) and molecular docking :

Electrostatic potential maps : Identify reactive sites (e.g., aldehyde carbon) for nucleophilic attacks.

Docking simulations : Screen derivatives against targets (e.g., enzymes with hydrophobic active sites) by modeling interactions between the methoxyphenyl group and aromatic residues.

ADMET prediction : Use tools like SwissADME to optimize logP (<5) and polar surface area (<140 Ų) for bioavailability .

Basic: What spectroscopic techniques are essential for characterizing intermediates during synthesis?

- ¹H/¹³C-NMR : Assign methoxy (δ ~3.8 ppm) and aldehyde (δ ~10.1 ppm) groups.

- IR spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹).

- High-resolution MS : Validate molecular formulae within 3 ppm error .

Advanced: How should researchers troubleshoot low yields in Suzuki-Miyaura coupling steps?

Common issues and fixes:

- Catalyst deactivation : Ensure anhydrous conditions; degas solvents with N₂.

- Boronic acid purity : Recrystallize or chromatograph boronic acids to remove diols.

- Alternative catalysts : Test Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

Advanced: What methodologies assess the compound’s reactivity in multicomponent reactions (MCRs)?

Design MCRs (e.g., Ugi or Biginelli reactions) by combining the aldehyde with amines, isocyanides, or ketones. Monitor kinetics via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.